molecular formula C12H22N4O2 B122226 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- CAS No. 2271-93-4

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

Cat. No.: B122226
CAS No.: 2271-93-4
M. Wt: 254.33 g/mol
InChI Key: YVOQADGLLJCMOE-UHFFFAOYSA-N
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Description

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, also known as 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, is a useful research compound. Its molecular formula is C12H22N4O2 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146970. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insect Control and Sterilization

1-Aziridinecarboxamide compounds have been evaluated for their effectiveness in controlling insect populations. For instance, research has shown that when applied to the black blow fly and the screw-worm fly, a significant portion of N,N'-tetramethylenebis(1-aziridinecarboxamide) remained on the insects for extended periods, indicating potential for use in insect control and sterilization (Terranova & Crystal, 1970). Similarly, studies involving the boll weevil have compared various bifunctional aziridine chemicals for their effectiveness as sterilants, further supporting potential applications in agricultural pest control (Schuster & Boling, 1969).

Mass Spectrometry and Structural Analysis

1-Aziridinecarboxamides have been the subject of detailed mass spectrometry and structural analysis studies. These investigations have provided insights into the fragmentation patterns of these compounds, helping to understand their chemical behavior and potential applications in analytical chemistry (Lengyel, Uliss, & Greene, 1972).

Pharmaceutical Research

In the pharmaceutical field, 1-aziridinecarboxamides have been used as building blocks in the synthesis of more complex molecules. For example, research on 6-Piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide diastereomers indicates their role as rigid analogues in the synthesis of certain pharmaceutical compounds (Vilsmaier et al., 1996).

Anticancer Research

1-Aziridinecarboxamides have also been explored in the context of anticancer drug development. For example, analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) featuring aziridine groups have been synthesized and evaluated for their anticancer activity, contributing to the ongoing search for effective cancer treatments (Sosnovsky, Rao, & Li, 1986).

Synthesis of Novel Compounds

1-Aziridinecarboxamides have been used in synthesizing new chemical entities, such as 3-aminopyrrolidin-2-ones, indicating their versatility as reactants in organic synthesis (Funaki, Thijs, & Zwanenburg, 1996).

Safety and Hazards

The compound should be handled with care to avoid contact with eyes, skin, and clothing. It should not be ingested, and inhalation should be avoided . In case of accidental ingestion or contact, immediate medical attention is advised .

Properties

IUPAC Name

N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c17-11(15-7-8-15)13-5-3-1-2-4-6-14-12(18)16-9-10-16/h1-10H2,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOQADGLLJCMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C(=O)NCCCCCCNC(=O)N2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062297
Record name 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
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Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2271-93-4, 63834-51-5
Record name N,N′-Hexamethylene-1,6-bis(1-aziridinecarboxamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2271-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Hexamethylenebis(1-aziridinecarboxamide)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Hexane, 1,6-bis(aziridinocarbonylamino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamethylenediethyleneurea
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Record name 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.162
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Record name 1,1'-(HEXAMETHYLENEDICARBAMOYL)DIAZIRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- in improving the properties of insulation-coated electroconductive particles?

A: 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- acts as a surface treatment agent for the insulating resin layer that coats the electroconductive particles [, , ]. This treatment aims to enhance both the solvent resistance and conduction reliability of the particles, making them suitable for use in anisotropic conductive adhesives.

Q2: How does 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- interact with the insulating resin layer?

A: The research suggests that the effectiveness of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- stems from its polyfunctional nature [, , ]. This likely allows it to react with the carboxyl groups present in the insulating resin, forming a more robust and resistant surface layer.

Q3: What types of insulating resins are compatible with 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- treatment?

A: The research indicates that insulating resins containing carboxyl groups are particularly suitable for this surface treatment [, , ]. Specifically, acrylic acid-styrene copolymers, which possess acrylic acid monomer units with carboxyl groups, have been identified as highly compatible with 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- treatment.

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